![molecular formula C15H18N6O3S2 B2636540 3-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034419-80-0](/img/structure/B2636540.png)
3-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Scientific Research Applications
Anticancer Potential
A study by Turov (2020) investigated the anticancer activity of compounds including those with a structure similar to the specified chemical, focusing on their efficacy against various cancer cell lines. This research is part of the larger effort to screen compounds for potential anticancer properties (Turov, 2020).
Molecular Structure Investigations
Shawish et al. (2021) conducted a study on s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, similar to the specified compound, to understand their molecular structure and interactions. This research provides insights into the molecular dynamics and properties of such compounds (Shawish et al., 2021).
Antimicrobial Applications
Patel et al. (2012) synthesized novel s-triazinyl piperazines and piperidines with antimicrobial properties, indicating potential applications of similar compounds in developing new antimicrobial agents. This study highlights the relevance of such compounds in addressing bacterial and fungal infections (Patel et al., 2012).
Synthesis and Biological Evaluation
Research by Rajkumar et al. (2014) focused on synthesizing and evaluating piperazine derivatives for their antimicrobial properties, suggesting the utility of similar compounds in therapeutic applications (Rajkumar et al., 2014).
Biochemical Analysis
Studies like those by Khalid et al. (2016) and Gazieva et al. (2014) provide insights into the biochemical characteristics and potential applications of similar compounds in various biological contexts, including as enzyme inhibitors and in the synthesis of novel biologically active structures (Khalid et al., 2016; Gazieva et al., 2014).
Crystal and Molecular Structure Studies
Research such as that by Naveen et al. (2015) examines the crystal and molecular structure of related compounds, which is crucial for understanding their potential applications in medicinal chemistry and material science (Naveen et al., 2015).
Angiotensin II Antagonists
A study by Ashton et al. (1993) on angiotensin II antagonists derived from related triazoles demonstrates the potential therapeutic applications of these compounds in treating conditions like hypertension (Ashton et al., 1993).
Properties
IUPAC Name |
3-[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O3S2/c1-10-16-13(9-19(10)2)26(23,24)20-6-3-11(4-7-20)21-15(22)14-12(17-18-21)5-8-25-14/h5,8-9,11H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCUZJBSOQQOHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-chlorophenoxy)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2636457.png)
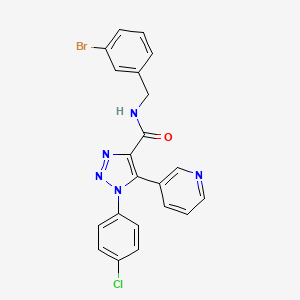
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide](/img/no-structure.png)
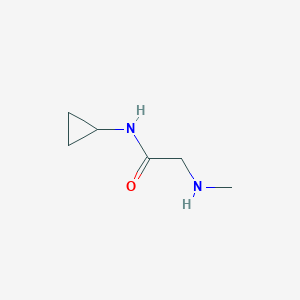

![N-(1-cyanocyclopentyl)-2-[4-(3-ethyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B2636465.png)
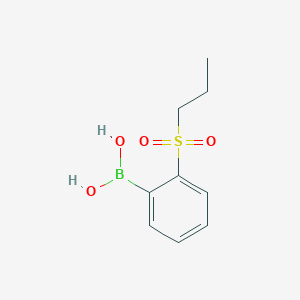
![(E)-N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2636470.png)
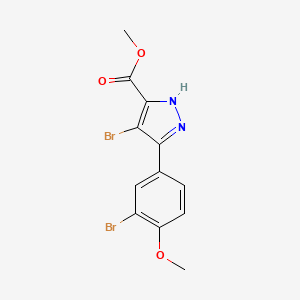
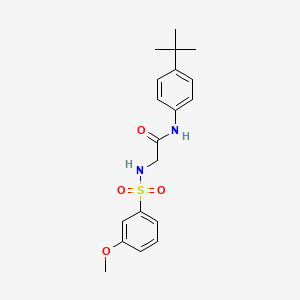
![3-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2636474.png)
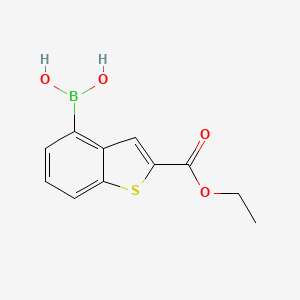
![3-methyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)isoxazole-5-carboxamide](/img/structure/B2636478.png)
![Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2636479.png)
